molecular formula C20H22N6O4 B2916258 ethyl 4-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)piperazine-1-carboxylate CAS No. 852440-00-7

ethyl 4-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)piperazine-1-carboxylate

Cat. No.: B2916258
CAS No.: 852440-00-7
M. Wt: 410.434
InChI Key: IVOFCYOGIVLPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core linked via an acetyl group to a piperazine ring substituted with an ethyl carboxylate. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and phosphodiesterase (PDE) modulation . The piperazine moiety enhances solubility and provides conformational flexibility, while the ethyl carboxylate may influence metabolic stability and binding interactions. Synthetic routes typically involve alkylation of arylpiperazine derivatives with chloroacetyl intermediates, followed by coupling to the heterocyclic core .

Properties

IUPAC Name

ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c1-2-30-20(29)24-10-8-23(9-11-24)17(27)13-25-14-21-18-16(19(25)28)12-22-26(18)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOFCYOGIVLPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors such as hydrazine derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the use of phenylating agents such as phenylboronic acid or phenyl halides in the presence of palladium catalysts.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    Formation of the piperazine ring: This step involves the reaction of the intermediate with piperazine under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or pharmacophores:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key References
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Pyrazolo[3,4-d]pyrimidinone Ethyl ester directly attached; lacks piperazine 252.25 g/mol
N-(4-Bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidinone Halogenated aryl group (4-bromo-2-fluorophenyl) on acetamide 456.25 g/mol
Ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate Pyrazolo[3,4-d]pyrimidinone 2-Hydroxyethyl substituent on pyrazolo-pyrimidinone; piperazine retained 378.38 g/mol
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate Pyrazolo[4,3-c]pyridine Fused pyridine ring instead of pyrimidine; methyl and phenyl substituents 409.40 g/mol
(S)-N-(1-hydrazineyl-1-oxo-3-phenylpropan-2-yl)-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidinone L-Phenylalanine hydrazide substituent; no piperazine 473.49 g/mol

Impact of Structural Variations

Core Heterocycle
  • Pyrazolo[3,4-d]pyrimidinone (target compound) vs. In contrast, the pyridine core in Entry 4 may alter electronic distribution and steric bulk, affecting target selectivity .
Substituents on the Acetyl Linker
  • Piperazine with ethyl carboxylate (target) vs. Halogenated aryl groups (Entry 2):
    • The ethyl carboxylate in the target compound improves aqueous solubility, whereas the 4-bromo-2-fluorophenyl group in Entry 2 introduces hydrophobicity, possibly enhancing membrane permeability or protein binding via halogen bonds .
  • 2-Hydroxyethyl substituent (Entry 3):
    • The hydroxyl group in Entry 3 increases polarity, which may reduce metabolic clearance compared to the phenyl group in the target compound .
Pharmacophore Modifications

Key Research Findings

  • Synthetic Flexibility : The acetyl-piperazine linkage allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Halogen Effects : Entry 2’s bromo and fluoro substituents correlate with improved in vitro cytotoxicity, likely due to enhanced DNA intercalation or topoisomerase inhibition .
  • Metabolic Stability : The hydroxyethyl group in Entry 3 may reduce oxidative metabolism compared to the target compound’s phenyl group, as seen in similar analogs .

Biological Activity

Ethyl 4-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)piperazine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological potential. They exhibit various biological activities including:

  • Antitumor Activity : Many derivatives have shown efficacy against different cancer cell lines.
  • Antimicrobial Properties : Some compounds demonstrate activity against bacterial strains.

The compound has been synthesized and tested for its biological activities, particularly in the context of cancer treatment and antimicrobial effectiveness.

The anticancer activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in tumor growth and proliferation. These kinases play critical roles in cellular signaling pathways that regulate cell division and survival.

Case Studies and Experimental Findings

In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)1.74
A549 (Lung Cancer)2.10
PC-3 (Prostate Cancer)1.95

These findings indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Comparative Analysis with Other Derivatives

The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence anticancer potency. For instance, analogs with additional functional groups showed enhanced activity compared to the parent compound.

The antimicrobial properties of this compound are linked to its ability to disrupt bacterial cell processes. It has been observed to inhibit key enzymes involved in bacterial DNA replication and protein synthesis.

Experimental Results

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20

These results highlight the potential of this compound as a dual-action therapeutic agent in treating infections in cancer patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.